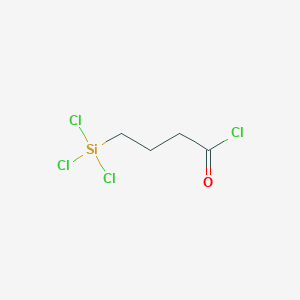
4-(Trichlorosilyl)butanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trichlorosilyl)butanoyl chloride is an organosilicon compound with the molecular formula C4H6Cl4OSi. This compound is characterized by the presence of both a trichlorosilyl group and a butanoyl chloride group, making it a versatile reagent in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trichlorosilyl)butanoyl chloride typically involves the reaction of butanoyl chloride with trichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction Setup: The reaction is set up in a dry, inert atmosphere, typically using a nitrogen or argon gas flow.
Addition of Reagents: Butanoyl chloride is added to a solution of trichlorosilane in an appropriate solvent, such as dichloromethane or toluene.
Reaction Conditions: The mixture is stirred at a controlled temperature, often between 0°C and room temperature, to ensure complete reaction.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Trichlorosilyl)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Hydrolysis: In the presence of water, this compound hydrolyzes to form butanoic acid and trichlorosilanol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution Products: Depending on the nucleophile, products such as amides, esters, or thioesters can be formed.
Oxidation Products: Silanols and carboxylic acids are common oxidation products.
Reduction Products: Silanes and alcohols are typical reduction products.
Scientific Research Applications
4-(Trichlorosilyl)butanoyl chloride has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for labeling or immobilization.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-(Trichlorosilyl)butanoyl chloride involves the reactivity of the trichlorosilyl group and the butanoyl chloride group. The trichlorosilyl group can undergo nucleophilic substitution, while the butanoyl chloride group can participate in acylation reactions. These reactions are facilitated by the electron-withdrawing nature of the trichlorosilyl group, which enhances the electrophilicity of the butanoyl chloride group.
Comparison with Similar Compounds
Similar Compounds
Butanoyl Chloride: Lacks the trichlorosilyl group, making it less versatile in certain reactions.
Trichlorosilane: Lacks the butanoyl chloride group, limiting its use in acylation reactions.
4-Chlorobutanoyl Chloride: Contains a single chlorine atom instead of the trichlorosilyl group, resulting in different reactivity.
Uniqueness
4-(Trichlorosilyl)butanoyl chloride is unique due to the presence of both the trichlorosilyl and butanoyl chloride groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications.
Properties
CAS No. |
62581-57-1 |
|---|---|
Molecular Formula |
C4H6Cl4OSi |
Molecular Weight |
240.0 g/mol |
IUPAC Name |
4-trichlorosilylbutanoyl chloride |
InChI |
InChI=1S/C4H6Cl4OSi/c5-4(9)2-1-3-10(6,7)8/h1-3H2 |
InChI Key |
JEAOOCCAXWGSFF-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)Cl)C[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















